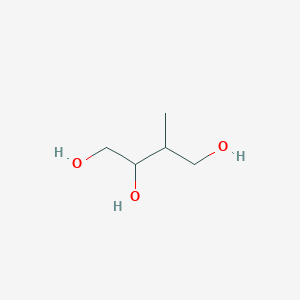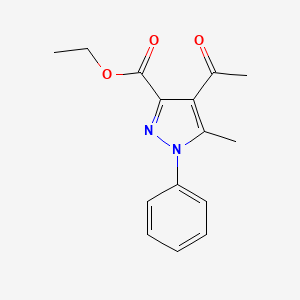
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane is an organic compound with a complex structure that includes multiple chloro and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane typically involves the reaction of trichloroethane with ethoxy and triethoxymethoxy groups under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride .
Industrial Production Methods
Industrial production of this compound follows a two-step process. Initially, vinyl chloride reacts with hydrogen chloride to produce 1,1-dichloroethane. This intermediate is then converted to 1,1,1-trichloroethane by reacting with chlorine under ultraviolet irradiation .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, hydrogen chloride, and various Lewis acids. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated byproducts, while substitution reactions may yield various ethoxy derivatives .
Applications De Recherche Scientifique
1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and products.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-2-ethoxy-2-(triethoxymethoxy)ethane involves its interaction with molecular targets and pathways within a system. The compound’s chloro and ethoxy groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar chemical properties but lacks the ethoxy and triethoxymethoxy groups.
2-Chloro-1,1,1-trimethoxyethane: Another related compound with different substituents that affect its reactivity and applications.
Propriétés
Numéro CAS |
63504-88-1 |
|---|---|
Formule moléculaire |
C11H21Cl3O5 |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
1,1,1-trichloro-2-ethoxy-2-(triethoxymethoxy)ethane |
InChI |
InChI=1S/C11H21Cl3O5/c1-5-15-9(10(12,13)14)19-11(16-6-2,17-7-3)18-8-4/h9H,5-8H2,1-4H3 |
Clé InChI |
BRJFDDYTCCUYEU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(Cl)(Cl)Cl)OC(OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)



![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)


![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
sulfanium bromide](/img/structure/B14508377.png)


